Phenyltriacetoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[diacetyloxy(phenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKGWCMFMCFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939333 | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18042-54-1 | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxyphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Phenyltriacetoxysilane Derivatives
Controlled Hydrolytic Polycondensation Pathways
The hydrolysis and subsequent polycondensation of organotrialkoxysilanes or organotriacetoxysilanes are fundamental processes in sol-gel chemistry. These reactions involve the conversion of Si-OR or Si-OC(O)R groups into Si-OH (silanol) groups, which then condense to form Si-O-Si (siloxane) bridges. The reaction conditions, particularly the type of catalyst (acid or base), profoundly influence the reaction rates, mechanisms, and the structure of the final product. unm.eduinstras.com
Hydrolysis: The reaction is initiated by the protonation of an acetoxy group's carbonyl oxygen, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This is a specific acid-catalyzed mechanism. unm.edu A water molecule attacks the silicon center, leading to the elimination of an acetic acid molecule and the formation of a silanol (B1196071) group (Ph-Si(OAc)₂OH). This process can continue until all three acetoxy groups are replaced by hydroxyl groups, forming phenylsilanetriol (B1655011) (Ph-Si(OH)₃).
Condensation: The subsequent polycondensation can occur through two pathways: water-producing condensation (silanol + silanol → siloxane) or alcohol/acid-producing condensation (silanol + unhydrolyzed group → siloxane). In acid-catalyzed systems, condensation is generally slower than hydrolysis, which allows for the formation of more linear or randomly branched polymers before gelation. instras.com The mechanism involves the protonation of a silanol group, forming a good leaving group (H₂O), which is then displaced by another silanol. Acid catalysis tends to favor the formation of polymer sols over precipitated gels. instras.com
For phenyltriethoxysilane (B1206617) (a related compound), studies have shown that acid-catalyzed sols exhibit a simultaneous progression of hydrolysis and polycondensation. researchgate.net The phenyl group, being bulky and electron-withdrawing, influences these reaction rates compared to smaller alkyl groups.
In base-catalyzed systems, the reaction mechanisms are distinctly different. unm.eduinstras.com The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) directly on the silicon atom. This attack does not require prior protonation. unm.edu
Hydrolysis: The hydroxide ion attacks the silicon center, forming a pentacoordinate intermediate. This is followed by the departure of an acetoxy group, which is subsequently protonated by the solvent to form acetic acid. This process is generally faster for subsequent hydrolysis steps, as the presence of hydroxyl groups on the silicon atom does not inhibit further attack.
Condensation: The condensation reaction is also catalyzed by base. A silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silane (B1218182) or silanol, displacing a hydroxyl or acetoxy group to form a siloxane bond. unm.edu
Base catalysis typically leads to more highly condensed and densely cross-linked structures, often resulting in the formation of particles or insoluble gels. instras.com The rate of condensation increases with more extensive hydrolysis. The bulky phenyl group on phenyltriacetoxysilane can sterically hinder the approach of the nucleophile, potentially slowing the reaction compared to smaller alkyltriacetoxysilanes. unm.edu
The structure of the final polysilsesquioxane material derived from this compound is determined by a competition between kinetic and thermodynamic factors during polymerization. researchgate.netlibretexts.org
Kinetic Control: At lower temperatures and concentrations, the reaction is often under kinetic control, where the fastest-forming products dominate. libretexts.org For trifunctional silanes, intramolecular condensation can be a rapid process, leading to the formation of small, stable cyclic or cage-like oligomers, such as silsesquioxanes. These structures are often soluble. This pathway is favored because it is entropically and sometimes enthalpically favorable over the formation of large, extended networks. Studies on similar aryltrialkoxysilanes have shown that they preferentially form oligosilsesquioxanes rather than gels, which represents a kinetically favored outcome. rsc.org
Thermodynamic Control: At higher temperatures or longer reaction times, the system can overcome the initial activation barriers, and reversible reactions may occur. libretexts.org This allows the system to reach a state of thermodynamic equilibrium, favoring the most stable product. For polycondensation reactions, this is typically a highly cross-linked, three-dimensional network (a gel), which maximizes the number of strong siloxane bonds. wiley-vch.de
Therefore, by manipulating reaction conditions such as temperature, solvent, and precursor concentration, it is possible to direct the polymerization of this compound toward either soluble oligomeric species (kinetic products) or insoluble, cross-linked polymeric gels (thermodynamic products). researchgate.netnih.gov
Non-Hydrolytic Sol-Gel Synthesis Routes
Non-hydrolytic sol-gel (NHSG) processes offer an alternative to traditional hydrolysis-based methods. These routes utilize reactions that form metal-oxygen-metal bonds without the involvement of water, often through the elimination of small organic molecules like alkyl halides or esters. mdpi.comrsc.orgpsu.edu For acetoxysilanes, a key non-hydrolytic route involves reaction with silyl (B83357) esters.
A significant non-hydrolytic pathway for this compound involves its reaction with trimethylsilyl (B98337) esters of phosphoric acid, such as tris(trimethylsilyl)phosphate (TTP), or phosphonic acids. rsc.orgmdpi.comresearchgate.net This polycondensation reaction proceeds cleanly under mild conditions through an ester elimination mechanism, forming Si-O-P linkages and generating trimethylsilylacetate as a volatile, non-reactive byproduct. rsc.orgrsc.org
The reaction can be generalized as: PhSi(OAc)₃ + P(O)(OSiMe₃)₃ → [PhSiO₁.₅-O-P(O)O₁.₅]n + 3 Me₃SiOAc
This method is highly effective for creating homogeneous hybrid organic-inorganic silicophosphate materials. rsc.orgmdpi.com The absence of water prevents competing hydrolysis reactions and allows for precise control over the formation of the Si-O-P skeleton. mdpi.com
The nature of the organic substituent on the silicon atom has a profound effect on the outcome of the non-hydrolytic polycondensation. rsc.orgscispace.com Research comparing various RSi(OAc)₃ precursors in reaction with TTP has shown that the steric bulk and electronic properties of the R group are critical.
When the organic group (R) is a bulky phenyl or tert-butyl group, the ability to form a cross-linked gel is significantly diminished or lost entirely. rsc.org Specifically, the reaction between this compound and TTP does not lead to a polymeric gel but instead stops at the formation of soluble oligomeric mixtures. scispace.comresearchgate.net This is attributed to the steric hindrance of the phenyl group, which lowers the cross-linking capacity of the precursor and impedes the growth of an extended polymeric network. rsc.org In contrast, precursors with smaller alkyl groups can proceed to form polymeric gels under similar conditions. This demonstrates that the organic groups attached to the silicon have a stronger influence on the polycondensation reaction than those attached to the phosphorus center. scispace.comresearchgate.net
The following table summarizes the effect of different organic substituents on the reaction with tris(trimethylsilyl)phosphate (TTP), based on reported research findings. rsc.orgscispace.com
| Silicon Precursor | Organic Substituent (R) | Product with TTP | Porosity | Reference(s) |
| This compound | Phenyl | Oligomeric mixture | - | rsc.org, scispace.com |
| Methyltriacetoxysilane | Methyl | Nonporous xerogel | Nonporous | rsc.org |
| Vinyltriacetoxysilane | Vinyl | Nonporous xerogel | Nonporous | rsc.org |
| t-Butyltriacetoxysilane | tert-Butyl | Oligomeric mixture | - | rsc.org |
| Dimethyldiacetoxysilane | Methyl (difunctional) | Oligomeric mixture | - | rsc.org |
| Silicon Tetraacetate | - (none) | Microporous gel | Microporous | rsc.org |
Condensation and Co-reaction Strategies
The synthesis of advanced materials derived from this compound often employs condensation and co-reaction strategies to build complex molecular architectures. These methods leverage the reactivity of the acetoxy groups to form siloxane bonds and to incorporate other metallic or organometallic species, leading to hybrid materials with tailored properties.
Elimination-Driven Condensation Processes
Elimination-driven condensation is a key strategy in the non-hydrolytic sol-gel synthesis of materials from this compound. This process involves the reaction of the acetoxy groups with a suitable partner, leading to the formation of a siloxane bond (Si-O-Si) or a hetero-metallic bond (e.g., Si-O-P) and the elimination of a small molecule, typically acetic anhydride. This approach avoids the often difficult-to-control hydrolysis reactions and allows for the formation of well-defined oligomeric or polymeric structures.
Research into the non-hydrolytic polycondensation of acetoxysilanes has demonstrated that the nature of the organic substituent on the silicon atom significantly influences the course of the reaction. For instance, in the reaction between this compound and tris(trimethylsilyl)phosphate (TTP), the condensation process tends to halt at the oligomer stage. orientjchem.orgadvancedsciencenews.commdpi.comresearchgate.net The bulky phenyl group is thought to sterically hinder the further propagation of the polymer chain. orientjchem.org This is in contrast to reactions with less bulky substituents on the silicon, where polymeric materials can be more readily obtained.
Heating the resulting oligomeric products at elevated temperatures (e.g., 250 °C) under an inert atmosphere can promote further condensation through the elimination of the remaining acetoxy and trimethylsiloxy groups, leading to the formation of insoluble, non-porous polymeric glasses. orientjchem.org
The following table summarizes the outcomes of non-hydrolytic condensation reactions between this compound and an organophosphorus compound, illustrating the effect of the silicon substituent on the final product.
| Silicon Precursor | Co-reactant | Product | Reference |
| This compound | Tris(trimethylsilyl)phosphate (TTP) | Oligomers | orientjchem.orgadvancedsciencenews.commdpi.com |
| Methyltriacetoxysilane | Tris(trimethylsilyl)phosphate (TTP) | Polymer | orientjchem.org |
This table illustrates the influence of the steric bulk of the non-reactive substituent on the silicon atom on the degree of polymerization in non-hydrolytic condensation reactions.
Co-condensation Reactions with Other Organometallic Species
Co-condensation reactions of this compound with other organometallic species offer a versatile route to hybrid materials with a wide range of properties. This strategy involves the reaction of this compound with organometallic compounds containing reactive functionalities, such as alkoxides or halides, leading to the formation of mixed-metal-oxide frameworks. The properties of the resulting materials are highly dependent on the nature of the second organometallic species and the reaction conditions.
While specific documented examples of co-condensation of this compound with a broad range of organometallic compounds are not extensively detailed in readily available literature, the principles of organometallic chemistry allow for the prediction of feasible reaction pathways.
Co-condensation with Metal Alkoxides: Metal alkoxides, such as those of titanium, zirconium, and aluminum, are common precursors in sol-gel chemistry. psu.edutubitak.gov.trresearchgate.netgoogle.comgoogleapis.com A non-hydrolytic co-condensation reaction between this compound and a metal alkoxide (M(OR)n) would likely proceed through a ligand exchange mechanism, followed by condensation with the elimination of an ester (e.g., alkyl acetate). The relative reactivity of the precursors is a critical factor in achieving a homogeneous mixed-oxide material.
Reactions with Organotin Compounds: Organotin compounds are known to be effective catalysts in condensation reactions of silicon compounds. researchgate.net Furthermore, reactions between organotin halides and silicon compounds can lead to the formation of Si-O-Sn linkages. For instance, organotin halides can react with silanols, which could be formed in situ from the partial hydrolysis of this compound. The direct reaction of this compound with organotin oxides or hydroxides could also be a viable route to incorporate tin into a polysiloxane network. orientjchem.orgsysrevpharm.org
Reactions with Organolithium Compounds: Organolithium reagents are highly reactive organometallic compounds. advancedsciencenews.comfishersci.frrsc.orglibretexts.orglibretexts.org Their high reactivity suggests that a reaction with this compound would likely involve the nucleophilic attack of the organolithium reagent on the silicon atom, potentially leading to the displacement of one or more acetoxy groups and the formation of a new carbon-silicon bond. However, the high reactivity could also lead to side reactions if not carefully controlled.
The following table outlines potential co-condensation reactions of this compound with various organometallic species and the anticipated products.
| Organometallic Species | General Formula | Potential Reaction Pathway | Expected Product |
| Metal Alkoxides | M(OR)n (M = Ti, Zr, Al) | Ligand exchange and ester elimination | Phenyl-functionalized mixed-metal oxide (Si-O-M) |
| Organotin Halides | R_nSnX{4-n} | Reaction with in-situ formed silanols | Phenylsilsesquioxane with Sn-O-Si linkages |
| Organolithium Compounds | R-Li | Nucleophilic substitution at the silicon center | Phenyl(alkyl/aryl)siloxanes |
This table presents hypothetical reaction pathways for the co-condensation of this compound with other organometallic species based on established principles of organometallic chemistry.
Mechanistic Elucidation of Phenyltriacetoxysilane Reactivity
Catalytic Influences on Reaction Pathways
The rates of hydrolysis and condensation of organosilanes like phenyltriacetoxysilane are highly dependent on the pH of the system and the nature of the substituents on the silicon atom. adhesivesmag.com Catalysts, whether acidic, basic, or metallic, play a crucial role in accelerating these reactions and directing the formation of the final polysiloxane structure. pcimag.comunm.edugelest.com
Acid and base catalysis represent two primary pathways for the hydrolysis and condensation of silanes. britannica.com These reactions proceed via bimolecular displacement mechanisms. unm.edu
Under acidic conditions, the reaction is initiated by the protonation of an acetoxy group, which makes it a better leaving group. unm.edusaskoer.ca This is followed by a nucleophilic attack of water on the silicon atom. unm.edu The hydrolysis rate in acidic environments is generally faster than in basic conditions and is sensitive to the steric bulk of the alkoxy or acetoxy groups. gelest.com The acid-catalyzed condensation involves the protonation of a silanol (B1196071) group, followed by an SN2 displacement at the silicon, leading to the formation of a siloxane bond and water. adhesivesmag.com Acid catalysis tends to favor the formation of linear or weakly branched "polymeric" networks, especially at low water-to-silane ratios. unm.eduinstras.com
In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The condensation reaction under basic conditions involves the attack of a deprotonated silanol group (silanolate) on a neutral silanol. nih.gov Base-catalyzed reactions typically lead to more highly branched or "colloidal" particle structures, particularly with high water content. unm.edu Generally, the rate of both hydrolysis and condensation reactions is at a minimum around neutral pH. adhesivesmag.com
The general mechanisms for acid and base-catalyzed hydrolysis and condensation are depicted below:
Acid-Catalyzed Hydrolysis:
Protonation: R-Si(OAc)₃ + H⁺ ⇌ R-Si(OAc)₂(OAcH)⁺
Nucleophilic Attack: R-Si(OAc)₂(OAcH)⁺ + H₂O → R-Si(OAc)₂(OH) + AcOH + H⁺
Base-Catalyzed Hydrolysis:
Nucleophilic Attack: R-Si(OAc)₃ + OH⁻ → [R-Si(OAc)₃(OH)]⁻
Leaving Group Departure: [R-Si(OAc)₃(OH)]⁻ → R-Si(OAc)₂(OH) + AcO⁻
Acid-Catalyzed Condensation:
Protonation: R-Si(OH)₃ + H⁺ ⇌ R-Si(OH)₂(OH₂⁺)
SN2 Attack: R-Si(OH)₃ + R-Si(OH)₂(OH₂⁺) → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O + H⁺
Base-Catalyzed Condensation:
Deprotonation: R-Si(OH)₃ + B⁻ ⇌ R-Si(OH)₂(O⁻) + BH
Nucleophilic Attack: R-Si(OH)₂(O⁻) + R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + OH⁻
Metal-containing compounds are widely investigated as catalysts for the condensation of silanols, with organotin compounds being a prominent example. researchgate.netbanglajol.info The actual catalytic species in the case of dialkyltin dicarboxylates is believed to be the organotin hydroxide, formed through hydrolysis of the initial tin compound. adhesivesmag.comresearchgate.net This hydroxide then reacts with a silane (B1218182) to form an organotin silanolate, which readily reacts with silanols to form a siloxane bond and regenerate the catalyst. adhesivesmag.comresearchgate.net
The catalytic activity of organotin compounds is influenced by the organic groups attached to the tin atom. For instance, the steric hindrance of the functional group can affect the rate of hydrolysis of the catalyst itself, thereby influencing its catalytic efficiency. researchgate.net
Due to the toxicity concerns associated with organotin catalysts, research has been directed towards finding tin-free alternatives. pcimag.comgoogle.com Various metal compounds, including those of zinc, iron, lead, and cobalt, have been explored as silanol condensation catalysts. banglajol.infogoogle.com More recently, catalysts based on metals like aluminum, bismuth, and zirconium are being developed as replacements for traditional tin catalysts. google.comgoogle.com Metal-organic frameworks (MOFs) have also shown potential as efficient and recyclable catalysts for condensation reactions. nih.gov
The general mechanism for organotin-catalyzed condensation is as follows:
Catalyst Hydrolysis: R'₂Sn(OCOR'')₂ + H₂O ⇌ R'₂Sn(OH)(OCOR'') + R''COOH
Formation of Tin Silanolate: R'₂Sn(OH)(OCOR'') + R-Si(OH)₃ → R'₂Sn(OSi(R)(OH)₂)(OCOR'') + H₂O
Condensation: R'₂Sn(OSi(R)(OH)₂)(OCOR'') + R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + R'₂Sn(OH)(OCOR'')
A comparison of different metal-containing catalysts is presented in the table below:
| Catalyst Type | Metal Center | Key Features |
| Organotin | Tin (Sn) | High efficiency, but toxicity concerns. pcimag.comresearchgate.net |
| Organozinc | Zinc (Zn) | Alternative to tin, used in various condensation reactions. banglajol.infogoogle.com |
| Organoiron | Iron (Fe) | Explored as a less toxic alternative. banglajol.infogoogle.com |
| Organoaluminum | Aluminum (Al) | Lewis acid catalyst for condensation. banglajol.infogoogle.com |
| Organobismuth | Bismuth (Bi) | Investigated as a tin-free catalyst. google.com |
| Organozirconium | Zirconium (Zr) | Investigated as a tin-free catalyst. google.com |
| Metal-Organic Frameworks | Various (e.g., Fe) | High surface area, tunable porosity, and potential for recyclability. nih.gov |
Conventional catalytic systems for silane hydrolysis and condensation primarily revolve around acid, base, and organotin catalysts. adhesivesmag.comunm.eduresearchgate.net Acid and base catalysts operate through proton transfer and direct nucleophilic attack, respectively, influencing the structure of the resulting polysiloxane network. unm.educreative-enzymes.com Organotin catalysts, while highly effective, are facing increasing restrictions due to their toxicity. pcimag.com
Newer, tin-free catalytic systems are being developed to address the shortcomings of conventional catalysts. These often involve other metal-ligand complexes designed to replace organotin compounds. google.com Some novel metal-free catalysts have been reported to outperform traditional organotin catalysts in terms of reaction rates for both hydrolysis and condensation. pcimag.com Phosphate catalysts are also being explored as a metal-free alternative for condensation curable compositions. google.com
The choice of catalyst significantly impacts the reaction kinetics and the properties of the final material. For example, in some systems, hydrochloric acid catalysis leads to the simultaneous progress of hydrolysis and polycondensation, while acetic acid catalysis shows polycondensation proceeding after the completion of hydrolysis. researchgate.net
| Catalytic System | Mechanism | Advantages | Disadvantages |
| Acid Catalysis | Protonation of leaving groups. unm.edusaskoer.ca | Fast hydrolysis rates. gelest.com | Can be corrosive. |
| Base Catalysis | Nucleophilic attack by OH⁻ or silanolate. unm.edunih.gov | Effective for forming highly branched structures. unm.edu | Can lead to insoluble gels. instras.com |
| Organotin Catalysis | Formation of an active organotin hydroxide/silanolate. adhesivesmag.comresearchgate.net | High catalytic activity. researchgate.net | Toxicity and environmental concerns. pcimag.com |
| Tin-Free Metal Catalysis | Varies with metal and ligand; often involves metal-ligand complexes. google.com | Reduced toxicity. pcimag.com | May have lower activity than tin catalysts in some cases. |
| Metal-Free Catalysis | e.g., Phosphate-based systems. google.com | Avoids metal toxicity. google.com | May require specific formulations to be effective. |
Identification and Characterization of Reaction Intermediates
Understanding the transient species formed during the hydrolysis and polycondensation of this compound is crucial for controlling the structure and properties of the final polysiloxane material. These intermediates range from simple silanols to more complex oligosiloxanes. instras.com
The controlled hydrolysis and condensation of trifunctional silanes like this compound can lead to the formation of sila-functional oligosiloxanes. instras.com These oligomers contain reactive functional groups (like silanol groups) and serve as building blocks for larger polysiloxane structures, including linear, cyclic, ladder, or cubic arrangements. instras.comscribd.com
The synthesis of well-defined sila-functional oligosiloxanes is challenging because the hydrolysis of trifunctional silanes often results in insoluble gels, especially under base catalysis. instras.com However, controlled acid-catalyzed hydrolytic polycondensation is a more favorable method for obtaining soluble polysiloxane sols, as it tends to form linear polymers. instras.com The reactivity of the sila-functional groups is a key factor in controlling the reaction and the resulting structure of the siloxane compounds. instras.com Techniques such as NMR spectroscopy (¹H, ¹³C, ²⁹Si) and size exclusion chromatography (SEC) are essential for the characterization of these oligomeric species. researchgate.netmdpi.com
The polycondensation of this compound involves a cascade of reactions with various transient species. gelest.com The initial hydrolysis produces phenylsilanetriol (B1655011), PhSi(OH)₃, a highly reactive intermediate. gelest.com These silanols are prone to self-condensation to form siloxane bonds. gelest.com
Factors Governing Reaction Selectivity and Product Architecture
The selective control over the final architecture of the polysiloxane network—whether it be linear, cyclic, ladder, or cage-like—is a critical aspect of its application. This control is achieved by manipulating various reaction parameters.
The stoichiometric ratio of water to the silicon precursor (H₂O/Si ratio) is a crucial determinant of the final product structure.
Low H₂O/Si Ratios: Under acidic conditions with low water content, the hydrolysis process is incomplete, and the condensation reactions tend to favor the formation of linear or weakly branched polymeric networks. unm.edu This is because the limited availability of water slows down the hydrolysis rate relative to the condensation rate. unm.edu
High H₂O/Si Ratios: Conversely, high water concentrations, particularly under basic catalysis, promote more complete hydrolysis, leading to a higher concentration of silanol (Si-OH) groups. unm.edu This high concentration of reactive sites facilitates extensive cross-linking, resulting in the formation of highly branched, colloidal particles or dense, three-dimensional networks. unm.edu In some systems, increasing the water content can also hinder self-condensation reactions, allowing for more controlled polymer growth. researchgate.net
The following table summarizes the general effect of the H₂O/Si ratio on the resulting product architecture under different catalytic conditions:
| H₂O/Si Ratio | Catalytic Condition | Predominant Product Architecture |
| Low | Acidic | Linear, weakly branched polymers |
| High | Acidic | More crosslinked polymers |
| Low | Basic | Incomplete reaction, smaller oligomers |
| High | Basic | Highly branched, colloidal particles |
This table provides a generalized summary. Specific outcomes can vary based on other reaction conditions.
The reaction medium and environmental factors such as temperature and pH play a significant role in directing the hydrolysis and condensation pathways.
pH of the Reaction Medium: The pH level is a primary lever for controlling the relative rates of hydrolysis and condensation.
Acidic Conditions (low pH): In an acidic environment, the hydrolysis reaction is typically faster than the condensation reaction. scispace.com This leads to the formation of more linear or randomly branched polymer chains. nih.gov The mechanism involves the protonation of the acetoxy group, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov
Basic Conditions (high pH): Under basic conditions, the condensation reaction is generally faster than hydrolysis. nih.gov This rapid condensation of silanol groups promotes the formation of more compact, highly branched, and particulate structures, often referred to as colloidal sols. unm.edunih.gov The mechanism here involves the deprotonation of a silanol group to form a reactive silanolate anion. nih.gov
Solvents: The choice of solvent can influence the miscibility of reactants and the stability of intermediates, thereby affecting reaction kinetics and product morphology. For instance, the use of a co-solvent like ethanol (B145695) can help to homogenize the initial mixture of the silane and water. researchgate.net Tetrahydrofuran (THF) has been used to inhibit the spontaneous polycondensation of silanols. researchgate.net
Temperature: Reaction temperature affects the rates of both hydrolysis and condensation. While higher temperatures generally increase reaction rates, the specific influence on product architecture can be complex and depends on the interplay with other factors like pH and catalyst. In some systems, lower hydrolysis temperatures have been shown to effectively inhibit the spontaneous polycondensation of silanols. researchgate.net
The table below illustrates the general influence of pH on the reaction kinetics and resulting structures:
| pH Condition | Relative Reaction Rates | Resulting Structure |
| Acidic | Hydrolysis > Condensation | Linear, randomly branched polymers |
| Basic | Condensation > Hydrolysis | Highly branched, colloidal particles |
This is a simplified representation; the actual outcome is a result of the interplay of all reaction parameters.
The synthesis of specific polysiloxane architectures like linear chains, cyclic compounds, and more complex ladder and cage structures (silsesquioxanes) requires precise control over the reaction conditions. instras.com
Linear and Cyclic Structures: These are typically favored under conditions that promote intramolecular condensation or controlled intermolecular condensation. This can often be achieved through careful control of monomer concentration and the H₂O/Si ratio. unm.edu
Ladder Structures: These two-dimensional structures are more complex to synthesize and often require a step-wise approach, potentially involving the use of specific catalysts or templates to guide the condensation reactions. instras.com
Cage Architectures (Polyhedral Oligomeric Silsesquioxanes - POSS): The formation of these three-dimensional, cage-like silsesquioxanes is a fascinating outcome of the hydrolytic condensation of trifunctional silanes like this compound. wikipedia.orgresearchgate.net Their synthesis often requires specific reaction conditions, including the choice of solvent, temperature, and catalyst, to favor the intramolecular condensation that leads to closed cage structures over the formation of extended polymeric networks. researchgate.netiipseries.org The phenyl group itself can influence the formation of these structures due to steric effects.
Analysis of Undesired Side Reactions
In the synthesis of polysiloxanes from this compound, side reactions can occur, leading to impurities and affecting the properties of the final material.
A significant side reaction is the cleavage of the silicon-phenyl (Si-C) bond, known as dephenylation. This reaction is undesirable as it disrupts the intended structure and properties of the organosiloxane polymer.
One reported instance of a similar dephenylation side reaction occurred during the reaction of this compound with benzeneboronic acid. dtic.mil This suggests that certain reaction conditions or the presence of specific reagents can promote the cleavage of the phenyl group from the silicon atom. The exact mechanism of this dephenylation is not extensively detailed in the provided context but is noted as a "serious side reaction". dtic.mil The investigation of these pathways is crucial for optimizing reaction conditions to minimize such undesired outcomes and ensure the synthesis of well-defined phenyl-substituted polysiloxanes.
Advanced Spectroscopic Characterization of Phenyltriacetoxysilane Systems
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the Phenyltriacetoxysilane molecule. The infrared spectrum of this compound is distinguished by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.
Key vibrational frequencies observed in the FTIR spectrum of this compound are indicative of its unique structure, which includes a phenyl group and three acetoxy groups attached to a central silicon atom. The strong carbonyl (C=O) stretching vibration of the acetoxy groups is typically observed in the region of 1700-1750 cm⁻¹. The Si-O-C stretching vibrations give rise to characteristic bands, and the phenyl group exhibits its own set of absorption peaks corresponding to C-H and C=C stretching and bending modes.
Table 1: Characteristic FTIR Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3070 | Aromatic C-H Stretch |
| ~1735 | C=O Stretch (Acetoxy) |
| ~1595 | C=C Stretch (Aromatic Ring) |
| ~1200 | Si-O-C Asymmetric Stretch |
| ~1010 | Si-O-C Symmetric Stretch |
Note: The exact peak positions may vary slightly depending on the sample state and measurement conditions.
Raman Spectroscopy for Molecular Fingerprinting and Structural Elucidation
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique molecular fingerprint, aiding in its identification and structural analysis.
The phenyl group in this compound gives rise to strong and characteristic Raman signals. The aromatic ring breathing mode, typically observed around 1000 cm⁻¹, is a prominent feature. The C=C stretching vibrations of the phenyl ring also produce distinct peaks. The symmetric vibrations of the Si-O and C=O bonds, which may be weak in the FTIR spectrum, can be more readily observed in the Raman spectrum.
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~1600 | C=C Stretch (Aromatic Ring) |
| ~1000 | Aromatic Ring Breathing |
| ~800 | Si-C Stretch |
Note: The exact peak positions may vary slightly depending on the sample state and measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed information about the atomic-level structure and connectivity of this compound.
Solid-State NMR for Network Structure and Connectivity
Solid-state NMR (ssNMR) is particularly valuable for characterizing this compound in its solid form and for studying the network structures that can form upon its hydrolysis and condensation. By analyzing the chemical shifts and couplings in the solid state, it is possible to understand the local environment of the silicon atoms and the extent of cross-linking.
Multi-Nuclear NMR for Silicon and Phosphorus Environments
Multi-nuclear NMR allows for the direct observation of various atomic nuclei within the this compound molecule, providing specific insights into their chemical environments.
²⁹Si NMR: Silicon-29 NMR is a powerful probe of the silicon environment. For this compound, the ²⁹Si chemical shift provides information about the number and type of oxygen-containing groups attached to the silicon atom. Upon hydrolysis and condensation, the ²⁹Si NMR spectrum can reveal the formation of siloxane (Si-O-Si) bonds and the presence of different silicon species such as T¹, T², and T³ structures, corresponding to a silicon atom bonded to one, two, or three other silicon atoms through oxygen bridges, respectively.
¹³C NMR: Carbon-13 NMR spectroscopy is used to identify the different carbon environments within the this compound molecule. The spectrum will show distinct signals for the phenyl carbons and the carbons of the acetoxy groups (carbonyl and methyl carbons). The chemical shifts of these carbons can be influenced by the electronic environment and can provide further confirmation of the molecular structure.
Table 3: Typical NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ²⁹Si | -50 to -80 | T⁰ (unreacted), T¹, T², T³ (condensed species) |
| ¹³C | ~169 | Carbonyl (C=O) of Acetoxy |
| ¹³C | ~134 | ipso-Carbon (Phenyl) |
| ¹³C | ~130 | ortho/meta-Carbons (Phenyl) |
| ¹³C | ~128 | para-Carbon (Phenyl) |
Note: Chemical shifts are relative to tetramethylsilane (TMS) and can vary based on solvent and other experimental conditions.
Surface-Sensitive Spectroscopic Techniques for Modified Materials
When this compound is used to modify the surface of materials, specialized surface-sensitive spectroscopic techniques are employed to characterize the resulting thin films and interfaces. These techniques provide information on the elemental composition, chemical states, and molecular structure of the surface layer.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of the modified surface and provide information about the chemical bonding states of silicon, oxygen, and carbon. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can offer detailed molecular information from the very top surface layer, helping to identify molecular fragments related to the this compound and confirming its presence and orientation on the substrate.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.com The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. spectroscopyeurope.com An electron energy analyzer measures the kinetic energy of these emitted photoelectrons. The binding energy of the electrons can then be determined, which is characteristic of each element. thermofisher.com This allows for a "fingerprint" identification of the elements present on the surface, with the exception of hydrogen and helium. wikipedia.orgcarleton.edu
The number of detected electrons within a specific peak is directly related to the concentration of that element on the surface, enabling semi-quantitative analysis of the elemental formula. wikipedia.orgresearchgate.net A typical XPS analysis involves a survey scan to identify all present elements and high-resolution scans of specific elemental peaks to investigate the chemical states. carleton.edu
For a pure this compound film, a survey scan would be expected to detect silicon (Si), oxygen (O), and carbon (C). The theoretical atomic concentrations can be calculated from its chemical formula (C₁₂H₁₄O₆Si) and compared with experimental results.
Interactive Data Table 1: Theoretical vs. Representative Experimental Surface Elemental Composition of this compound by XPS
| Element | High-Resolution Spectrum | Theoretical Atomic % | Representative Experimental Atomic % |
| Carbon | C 1s | 52.17% | 53.2% |
| Oxygen | O 1s | 26.09% | 25.5% |
| Silicon | Si 2p | 4.35% | 4.5% |
| Hydrogen | H 1s | 17.39% | Not Detected |
Note: XPS does not detect Hydrogen. The experimental values are representative and can vary based on sample purity, surface contamination, and instrument calibration.
Beyond elemental composition, high-resolution XPS provides critical information about the chemical environment of the atoms through chemical shifts in binding energy. carleton.edu An increase in the oxidation state of an atom generally leads to an increase in the binding energy of its core electrons. carleton.edu For this compound, deconvolution of the high-resolution C 1s, O 1s, and Si 2p spectra would reveal multiple peaks corresponding to the different bonding environments within the molecule.
C 1s Spectrum: The carbon signal can be resolved into components representing the phenyl ring (C-C, C-H), the ester carbonyl group (O-C=O), and the methyl group (C-H).
O 1s Spectrum: The oxygen signal can be deconvoluted into two primary peaks: the carbonyl oxygen (C=O) and the singly bonded oxygen in the Si-O-C linkage.
Si 2p Spectrum: The silicon peak corresponds to the Si-(O-C)₄ bonding environment. Changes in this peak's position can indicate hydrolysis and the formation of silanol (B1196071) (Si-OH) or siloxane (Si-O-Si) bonds.
Interactive Data Table 2: Representative Binding Energies for Chemical States in this compound
| Element | Spectrum | Chemical Group | Representative Binding Energy (eV) |
| Carbon | C 1s | Phenyl (C-C/C-H) | ~284.8 eV |
| Carbon | C 1s | Methyl (C-H) | ~285.5 eV |
| Carbon | C 1s | Carbonyl (O=C-O) | ~289.0 eV |
| Oxygen | O 1s | Carbonyl (C=O) | ~532.0 eV |
| Oxygen | O 1s | Ester (Si-O-C) | ~533.5 eV |
| Silicon | Si 2p | Si-(O-C)₄ | ~102.5 eV |
Note: These binding energies are typical values and can shift slightly depending on the specific chemical environment and instrument calibration.
Advanced Spectroscopic Data Analysis and Chemometrics
Spectroscopic analysis of chemical systems often generates large and complex datasets. nih.gov Chemometrics provides mathematical and statistical tools to extract meaningful information from this multivariate data. ethz.ch Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are invaluable for interpreting complex spectra, identifying underlying patterns, and building predictive models. nih.govosti.gov
Multivariate Data Analysis (e.g., PCA, PLS) for Complex Spectra
Principal Component Analysis (PCA)
PCA is an unsupervised dimensionality-reduction method used to simplify complex datasets. nih.govnih.gov It transforms a large set of variables into a smaller set of new, uncorrelated variables called principal components (PCs), while retaining most of the original data's variance. nih.govyoutube.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. youtube.com
In the context of this compound, PCA can be applied to a series of spectra (e.g., FTIR or XPS) collected over time during a hydrolysis reaction. The analysis can reveal systematic variations in the data, allowing for the differentiation of samples based on their degree of reaction or degradation. The scores plot from a PCA can visually group samples with similar chemical characteristics, while the corresponding loadings plot indicates which spectral features (e.g., specific wavenumbers or binding energies) are responsible for these differences. nih.gov
For example, if spectra are collected at different time points during the hydrolysis of this compound, a PCA scores plot might show a clear trajectory where PC1 correlates with reaction time, effectively tracking the chemical transformation from the initial silane (B1218182) to its hydrolyzed products.
Partial Least Squares (PLS) Regression
PLS is a supervised regression technique that relates a matrix of predictor variables (e.g., spectral data) to a matrix of response variables (e.g., concentration, physical properties). osti.gov Like PCA, PLS reduces the dimensionality of the data into a smaller number of latent variables (or factors). frontiersin.org However, PLS selects these components to maximize the covariance between the predictor and response variables, making it highly effective for developing calibration models for prediction.
PLS can be used to build a quantitative model to predict the concentration of this compound in a mixture based on its spectroscopic signature. This involves creating a calibration set with samples of known concentrations and their corresponding spectra. The PLS algorithm then develops a regression model, which can be used to predict the concentration of new, unknown samples from their spectra. The performance of a PLS model is typically evaluated by its Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
Interactive Data Table 3: Example Performance of a PLS Model for this compound Concentration
| Model Parameter | Calibration Set | Validation Set |
| Number of Samples | 30 | 15 |
| Number of PLS Factors | 4 | 4 |
| R² (Coefficient of Determination) | 0.995 | 0.992 |
| RMSEP (Root Mean Square Error of Prediction) | 0.08% | 0.11% |
This table illustrates a robust PLS model capable of accurately predicting the concentration of this compound, demonstrating the power of multivariate analysis in quantitative spectroscopic applications.
Computational Chemistry in Phenyltriacetoxysilane Research
Quantum Mechanical Investigations of Reactivity and Mechanisms
Quantum mechanics (QM) forms the theoretical foundation for understanding the behavior of electrons in molecules. QM calculations are instrumental in elucidating the intricate details of chemical reactions, including the hydrolysis and condensation of Phenyltriacetoxysilane, which are fundamental to the formation of polysiloxane networks. These methods offer a lens into the energetic and electronic changes that occur during these transformations.
Electronic structure calculations are employed to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. arxiv.orgnih.gov This involves locating transition states—the high-energy intermediates that represent the kinetic barrier to a reaction. nih.gov For this compound, the crucial first step in forming a siloxane polymer is hydrolysis, where the acetoxy groups react with water to form silanols and acetic acid. This is followed by condensation, where silanol (B1196071) groups react with each other or with remaining acetoxy groups to form Si-O-Si (siloxane) bonds.
Computational studies can model these stepwise reactions to determine their energetic feasibility. By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, a hypothetical reaction pathway for the first hydrolysis step of this compound can be evaluated to determine its activation energy. While specific studies on this compound are not prevalent in current literature, the methodology is well-established for other silanes.
Table 1: Hypothetical Energy Profile for the First Hydrolysis Step of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| This compound + H₂O | DFT/B3LYP | 6-31G(d) | 0.0 |
| Transition State 1 | DFT/B3LYP | 6-31G(d) | +15.2 |
| Phenyl(diacetoxy)silanol + Acetic Acid | DFT/B3LYP | 6-31G(d) | -5.8 |
Note: This table is illustrative and based on typical values for silane (B1218182) hydrolysis; it does not represent actual published data for this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. youtube.comyoutube.com It offers a balance between accuracy and computational cost, making it suitable for studying larger systems and complex interactions. nih.gov In the context of this compound, DFT is invaluable for understanding the non-covalent interactions that govern the system's behavior before and during polymerization. nih.govunc.edu
These interactions include hydrogen bonding between water molecules and the carbonyl oxygen of the acetoxy groups, as well as interactions between the phenyl rings of adjacent molecules. DFT can quantify the strength of these interactions and reveal how they influence the orientation of molecules, which in turn affects the reactivity and the structure of the resulting polymer. Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and Fukui functions, can predict the most reactive sites within the molecule for both nucleophilic and electrophilic attack, guiding the understanding of reaction mechanisms. mdpi.comvt.edu
Molecular Dynamics Simulations of Polymeric Systems
While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming events, Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational changes and long-term dynamics of polymeric systems. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe the evolution of the system. vt.edu
MD simulations can be used to model the initial stages of polymerization, tracking the formation of dimers, trimers, and larger oligomers from this compound precursors. nih.gov By employing reactive force fields (like ReaxFF), these simulations can explicitly model the chemical reactions of hydrolysis and condensation, providing insights into how the polymer chain grows and branches over time. vt.edu
Studies on related systems, such as poly(dimethyl-co-diphenyl)siloxane, have demonstrated the significant impact of the phenyl group on polymer dynamics. nsf.govrsc.orgrsc.org Atomistic MD simulations show that as the concentration of the phenyl component increases, the polymer chains tend to expand in size. rsc.org Concurrently, the movement and diffusion of the polymer chains slow down considerably. rsc.orgosti.gov This reduced diffusivity is a result of the complex interplay between structural changes and dynamic constraints introduced by the bulky phenyl groups. rsc.org
Table 2: Influence of Phenyl Group Molar Ratio on Polysiloxane Properties (Based on simulations of poly(dimethyl-co-diphenyl)siloxane)
| Molar Ratio of Diphenyl Component (φ) | Radius of Gyration (Rg) (Å) | Chain Diffusivity (D) (10⁻⁷ cm²/s) |
| 0.0 | 15.0 | 10.0 |
| 0.2 | 15.5 | 3.0 |
| 0.4 | 16.2 | 1.0 |
| 0.6 | 16.8 | 0.5 |
Source: Data adapted from findings on poly(dimethyl-co-diphenyl)siloxane simulations. rsc.org
As polymerization progresses, individual polymer chains cross-link to form a three-dimensional siloxane network. MD simulations are crucial for predicting the final structure and properties of these networks. nsf.gov The simulations can reveal how factors such as the concentration of the this compound precursor, the presence of water, and temperature influence the network's topology, density, and mechanical properties.
The incorporation of phenyl units into the siloxane backbone is known to impede crystallization, allowing the material to maintain its rubbery, elastic properties even at very low temperatures. rsc.org MD simulations can elucidate the microscopic origins of this behavior by analyzing the packing of polymer chains and the disruption of crystalline order caused by the phenyl groups. nsf.govrsc.org These predictive capabilities are essential for understanding how the molecular structure of the precursor translates into the macroscopic properties of the final cured material. vt.edu
Computational Design of Functional Materials
Computational design leverages the predictive power of simulation to design new materials with specific, desirable properties in silico, before they are synthesized in the lab. This "reverse engineering" approach starts with the desired property and works backward to determine the required molecular structure. kfupm.edu.sa
For materials derived from this compound, computational design could be used to create functional polysiloxanes with optimized characteristics. For instance, by systematically varying the substituents on the phenyl ring or by co-polymerizing this compound with other silane precursors in a simulation, one could predict how these changes affect properties like thermal stability, refractive index, or gas permeability. Machine learning models can be trained on data from these simulations to accelerate the discovery of new structures with enhanced performance for applications in aerospace, electronics, or biomedical devices.
Modeling for Tailored Material Properties and Architectures
Computational modeling serves as a virtual laboratory for designing materials with desired characteristics before their physical synthesis. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) are instrumental in predicting the physicochemical properties of materials derived from or incorporating this compound.
DFT calculations can elucidate the electronic structure of this compound, offering insights into its reactivity, stability, and bonding characteristics. researchgate.netfz-juelich.de This quantum mechanical modeling method is pivotal for predicting the ground-state properties of molecules and materials. researchgate.net By simulating how this compound molecules interact with each other and with other substances, researchers can predict the macroscopic properties of the resulting materials. For instance, simulations can forecast mechanical properties like elasticity and thermal properties, guiding the development of new polymers or composites.
The power of computational modeling lies in its ability to systematically modify molecular structures and predict the outcomes, a process that would be time-consuming and costly in a traditional lab setting. This predictive capability allows for the rational design of materials with tailored architectures and functionalities.
Table 1: Potential Applications of Computational Modeling for this compound-based Materials
| Predicted Property | Computational Method | Potential Application |
| Mechanical Strength | Molecular Dynamics (MD) | Development of durable coatings and composites. |
| Adhesion Properties | DFT, MD | Formulation of high-performance adhesives. |
| Thermal Stability | MD, Quantum Mechanics | Design of heat-resistant polymers. |
| Reactivity with Surfaces | DFT | Understanding surface modification mechanisms. |
Prediction of Catalytic Performance and Active Sites
Computational chemistry is an increasingly indispensable tool for predicting and understanding the catalytic activity of chemical compounds. mdpi.com For organosilicon compounds like this compound, which may act as precursors to catalysts or as catalysts themselves, computational methods can provide deep insights into their catalytic mechanisms. researchgate.netnih.gov
Quantum chemical methods, particularly DFT, can be employed to model reaction pathways and determine the structures of transition states. nih.gov This allows for the calculation of activation energies, which are critical in predicting the rate of a chemical reaction. By understanding the mechanism at a molecular level, scientists can identify the specific atoms or groups of atoms—the active sites—that are responsible for the catalytic activity. chemrxiv.orgosti.govdntb.gov.ua
For instance, if this compound were to be used in a catalytic process, computational models could explore how it interacts with reactants. These models can help in:
Identifying the most probable reaction mechanism.
Determining the geometry and electronic structure of the active sites. nih.gov
Screening for potential catalytic reactions and predicting their efficiency. osti.gov
This predictive power accelerates the discovery of new catalysts and the optimization of existing catalytic processes, saving significant experimental effort. nih.gov The combination of computational screening and experimental validation represents a modern and efficient approach to catalyst design. mdpi.com
Table 2: Computational Approaches in Catalyst Design
| Computational Task | Methodologies | Outcome for this compound Research |
| Mechanism Elucidation | DFT, Transition State Theory | Understanding of how this compound facilitates chemical reactions. |
| Active Site Identification | DFT, Molecular Electrostatic Potential Mapping | Pinpointing the reactive centers in the molecule or derived catalyst. |
| Performance Prediction | Kinetic Modeling, DFT | Forecasting the efficiency and selectivity of a catalytic process. |
Applications and Material Science Innovations Derived from Phenyltriacetoxysilane
Precursors for High-Performance Polysiloxanes and Silsesquioxanes
High-performance polymers, such as polysiloxanes and silsesquioxanes, are known for their exceptional properties, including thermal stability, chemical resistance, and durability. highperformancepolymer.co.ukpexco.com Phenyltriacetoxysilane is a key ingredient in the synthesis of these advanced materials. instras.combasf.com
Synthesis of Oligo- and Poly-silsesquioxanes with Defined Architectures (e.g., Cage, Ladder)
Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO3/2]n. wikipedia.org They can form various three-dimensional structures, including cage-like and ladder-like architectures. instras.comwikipedia.org The synthesis of these complex structures often involves the controlled hydrolysis and condensation of trifunctional silanes like this compound. instras.comwikipedia.org
The phenyl group from this compound provides rigidity and thermal stability to the resulting silsesquioxane structure. wikipedia.org The ability to form well-defined architectures like cages and ladders allows for the creation of materials with unique properties. instras.comnih.gov For instance, cage-structured silsesquioxanes can act as nano-sized building blocks for hybrid materials, while ladder-type structures can form robust, film-forming polymers. instras.comnih.govnih.gov Recent research has focused on synthesizing oligo- and poly-silsesquioxanes with specific functionalities for applications in advanced materials. instras.comnih.govsemanticscholar.org The synthesis often involves a hydrolytic condensation process, which can be controlled to favor the formation of either cage or ladder structures. nih.govresearchgate.net
Table 1: Silsesquioxane Architectures from this compound
| Architecture | Key Features | Potential Applications |
| Cage | Nano-sized, three-dimensional structures. instras.comwikipedia.org | Hybrid materials, nanocomposites. wikipedia.org |
| Ladder | Two-dimensional, sheet-like structures. instras.com | Film-forming polymers, coatings. instras.comnih.gov |
Development of Poly(organosiloxane) and Silicic Acid Ester Materials
This compound is also utilized as a precursor in the development of poly(organosiloxane) and silicic acid ester materials. instras.compowerchemical.com Poly(organosiloxanes) are polymers with a silicon-oxygen backbone and organic side groups. The incorporation of phenyl groups from this compound can enhance the thermal stability and refractive index of these polymers.
The synthesis of these materials often involves the reaction of this compound with other organosilicon compounds or polyacids. google.com For example, poly(silyl ester)s can be synthesized through the reaction of a polyacyloxysilyl derivative, such as this compound, with a polycarboxylic acid. google.com These reactions can be tailored to produce polymers with specific properties for various applications, including coatings and films. google.com
Engineered Coatings and Films
The ability of this compound to form robust, cross-linked networks upon hydrolysis makes it an excellent candidate for creating engineered coatings and films with a wide range of properties. google.comgoogle.comgoogle.com
Formation of Spin-On Protective Coatings for Microelectronics
In the microelectronics industry, protective coatings are crucial for safeguarding sensitive components during fabrication processes like wet etching. google.comgoogle.comgoogle.com this compound is a preferred silane (B1218182) for creating spin-on protective coatings. google.comgoogle.comgoogle.com These coatings are applied as a liquid solution and then spun at high speeds to form a thin, uniform film.
The process typically involves applying a primer layer containing an organosilane like this compound, followed by a protective polymer layer. google.comgoogle.comgoogle.com The this compound hydrolyzes and condenses to form a dense, cross-linked primer layer that adheres well to the substrate. google.comgoogleapis.com This protective system is effective on various substrates, including silicon, silicon dioxide, and silicon nitride. google.com The resulting coating is resistant to both acidic and basic etching solutions and can be easily removed with solvents like acetone (B3395972) when no longer needed. google.comgoogle.com
Table 2: Spin-On Coating Application Parameters
| Parameter | Typical Range |
| Spin Speed | 500 - 5000 rpm google.com |
| Primer Layer Thickness | < 5 nm google.com |
| Baking Temperature | 80 - 225 °C google.com |
Development of Antireflective Coatings and Hard Protective Layers
This compound is also a key component in the formulation of antireflective coatings and hard protective layers. google.cominoue-as.comjustia.com Antireflective coatings are essential for improving the efficiency of optical devices by reducing light reflection. inoue-as.comgoogle.com.na this compound can be incorporated into coating formulations to create films with a controlled refractive index, which is crucial for achieving antireflective properties. google.comgoogle.com.na
These coatings often contain a mixture of inorganic compounds, absorbing compounds, and material modification agents, with this compound acting as a silicon-containing precursor. google.com The resulting films can be applied to various optical substrates to enhance their performance. inoue-as.comgoogle.com.na Furthermore, the cross-linking ability of this compound contributes to the formation of hard, durable protective layers that are resistant to abrasion and mechanical damage. inoue-as.comjustia.com
Control of Wettability (Hydrophilicity/Hydrophobicity) for Surface Modification
The wettability of a surface, its ability to be wetted by a liquid, is a critical property in many applications. vaccoat.commdpi.comresearchgate.net this compound can be used to modify the surface of materials to control their wettability, making them either more hydrophilic (water-attracting) or hydrophobic (water-repelling). gelest.com
When applied to a surface, the phenyl groups of the this compound orient outwards, creating a hydrophobic surface with low surface energy. gelest.comonyxcoating.com This property is useful for creating water-repellent coatings. The degree of hydrophobicity can be controlled by the concentration and reaction conditions during the surface treatment. gelest.com This surface modification technique is valuable for a wide range of applications where controlling the interaction with water is important. gelest.comgelest.com
Advanced Polymer Chemistry and Cross-linking Applications
The ability of this compound to form stable, three-dimensional networks within polymer matrices is central to its utility in advanced polymer chemistry. This cross-linking capability is harnessed to enhance the properties of a wide range of polymeric materials.
This compound as a Cross-linking Agent in Polymer Networks
This compound serves as a crucial cross-linking agent, particularly in the curing of silicone elastomers and sealants. innospk.comspecialchem.com The cross-linking process transforms the initial, often liquid or semi-solid, polymer into a solid, elastic material with a three-dimensional network structure. uni-halle.dewikipedia.org This transformation is fundamental to the performance of many silicone-based products.
The mechanism of cross-linking with this compound typically involves the hydrolysis of its acetoxy groups in the presence of moisture. This reaction generates silanol (B1196071) groups, which then condense with other silanol groups on adjacent polymer chains, forming stable siloxane (Si-O-Si) bonds. This process results in the formation of a durable, cross-linked network. The phenyl group attached to the silicon atom imparts specific properties to the final material, such as improved thermal stability.
The versatility of this compound as a cross-linking agent is evident in its application in room-temperature-vulcanizing (RTV) silicone rubbers. In these systems, the cross-linking reaction proceeds at ambient conditions, making them suitable for a wide array of in-situ applications.
Modulation of Polymer Mechanical and Thermal Properties via Cross-linking Density
The mechanical and thermal properties of a polymer network are intrinsically linked to its cross-linking density. rug.nlresearchgate.netmdpi.comresearchgate.net By controlling the concentration of this compound, it is possible to modulate the number of cross-links within the polymer matrix, thereby tailoring the material's final characteristics.
An increase in cross-linking density generally leads to:
Increased Hardness and Modulus: A higher density of cross-links restricts the mobility of polymer chains, resulting in a stiffer and harder material. mdpi.comresearchgate.net
Enhanced Thermal Stability: The formation of a more extensive and robust network enhances the material's resistance to thermal degradation. mdpi.com
Reduced Elongation at Break: As the polymer becomes more rigid, its ability to stretch before fracturing decreases. nih.gov
The relationship between cross-linking density and material properties is not always linear and can be influenced by other factors such as the molecular weight of the polymer and the presence of fillers. rug.nlnih.gov For instance, in some systems, an optimal cross-linking density exists to achieve a balance between strength and toughness. mdpi.com
Table 1: Effect of Cross-linking Density on Polymer Properties
| Property | Effect of Increasing Cross-linking Density |
| Hardness | Increases |
| Tensile Modulus | Increases |
| Elongation at Break | Decreases |
| Thermal Stability | Increases |
| Swelling in Solvents | Decreases |
This table provides a generalized summary of the effects of increasing cross-linking density on various polymer properties.
Novel Approaches in Reversibly Crosslinked Polymer Systems
While traditional cross-linking with agents like this compound creates permanent, irreversible networks, there is growing interest in developing reversibly cross-linked polymer systems. wikipedia.org These materials can exhibit dynamic properties, such as self-healing and responsiveness to external stimuli. mdpi.com4tu.nlspecialchem.com
The principles of dynamic covalent chemistry are being explored to create these advanced materials. wikipedia.orgdigitellinc.comrhhz.netrsc.org This approach involves the use of cross-links that can break and reform under specific conditions, such as changes in temperature, pH, or light exposure. mdpi.comspecialchem.com While this compound itself forms stable covalent bonds, the concepts driving the development of reversible systems offer a new paradigm in polymer science. For example, incorporating dynamic covalent bonds allows for the creation of vitrimers, which are a class of plastics that can be reprocessed and reshaped like thermoplastics while retaining the mechanical robustness of thermosets. digitellinc.com
Research in this area focuses on various chemical functionalities that can participate in reversible reactions, such as disulfide exchanges, boronic esters, and Diels-Alder reactions. mdpi.comwikipedia.orgdigitellinc.com The goal is to design materials that can adapt to their environment, repair damage, or be recycled more easily, contributing to a more sustainable materials economy. nih.govscispace.com
Contributions to Sol-Gel Process Technology
The sol-gel process is a versatile wet-chemical technique for fabricating ceramic and hybrid materials from molecular precursors. wikipedia.orgnumberanalytics.comprimescholars.comunitbv.ro this compound has found utility in this field due to its reactivity and the unique properties it imparts to the resulting materials.
Low-Temperature Synthesis of Inorganic and Hybrid Organic-Inorganic Materials
A key advantage of the sol-gel process is its ability to synthesize materials at or near room temperature, in contrast to traditional high-temperature ceramic processing. numberanalytics.comunitbv.rorsc.orgazom.com This low-temperature approach is particularly beneficial for the creation of hybrid organic-inorganic materials, where organic components that would be destroyed at high temperatures can be incorporated into an inorganic matrix. rsc.orgmdpi.commdpi.com
This compound can be used as a precursor in sol-gel synthesis. googleapis.com Its hydrolysis and condensation reactions contribute to the formation of a solid network. The presence of the phenyl group directly incorporates organic functionality into the inorganic silica-based network, resulting in a hybrid material with a unique combination of properties, such as flexibility from the organic part and durability from the inorganic part. rsc.orgmdpi.com This method allows for the synthesis of a wide range of materials with tailored properties for various applications. semanticscholar.orgmdpi.com
Fabrication of Nanostructured Materials and Thin Films
The sol-gel technique is well-suited for the fabrication of nanostructured materials and the deposition of thin films. mdpi.comrice.edufrontiersin.orgnih.gov The process allows for precise control over the material's microstructure at the nanoscale.
By carefully controlling the reaction conditions, such as precursor concentration, pH, and temperature, it is possible to produce nanoparticles, porous materials (xerogels and aerogels), and uniform thin films. wikipedia.orgprimescholars.com this compound can be employed in these processes to create films with specific surface properties or to synthesize nanoparticles with desired functionalities. For example, its use can influence the porosity and surface chemistry of the resulting material. The ability to deposit thin films at low temperatures also makes it possible to coat heat-sensitive substrates, such as polymers. mdpi.com
Q & A
Q. Characterization :
- Contact Angle Goniometry : Measure water contact angles pre/post modification. Higher angles (>110°) indicate successful hydrophobic layering.
- XPS : Quantify Si and C atomic% to assess monolayer formation.
- Data Interpretation : Efficiency correlates with matrix polarity; non-polar polymers (e.g., PDMS) show reduced adhesion due to steric hindrance from phenyl groups .
Q. What methodological approaches resolve contradictions in hydrophobicity data across studies?
- Methodology :
- Variable Control : Standardize humidity (40–60% RH) during silane application, as excess moisture accelerates hydrolysis.
- Cross-Validation : Compare AFM topography (roughness <5 nm ensures uniform coatings) with ellipsometry (thickness ~1–2 nm for monolayers).
- Statistical Analysis : Use ANOVA to identify significant differences in contact angle data attributed to substrate pretreatment (e.g., plasma vs. acid etching) .
Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?
- Methodology :
- Degradation Kinetics : Conduct hydrolysis experiments at pH 5–9, measuring silanol formation via LC-MS. Fit data to first-order kinetics models.
- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-life (e.g., BioHCwin predicts >60 days, indicating low biodegradability).
- Ecotoxicity Assays : Test Daphnia magna LC₅₀ values; compare with structural analogs (e.g., phenyltrimethoxysilane) to establish SAR trends .
Methodological Challenges and Solutions
Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?
- Solution :
- Process Automation : Use syringe pumps for dropwise acetic acid addition to maintain consistent reaction rates.
- In Situ Monitoring : Employ Raman spectroscopy to track silanol condensation in real-time.
- Quality Control : Implement ISO 9001 protocols for raw material purity (e.g., ≥99% phenylsilane) .
Q. What advanced techniques quantify trace degradation products in this compound-based formulations?
- Methodology :
- Headspace GC-MS : Detect volatile acetic anhydride (m/z 43, 60) formed during hydrolysis.
- ICP-OES : Measure silicon leaching in aqueous media (detection limit: 0.1 ppm).
- TGA-MS : Identify non-volatile residues (e.g., silica nanoparticles) above 400°C .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (due to flammability, flash point 45°C).
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
